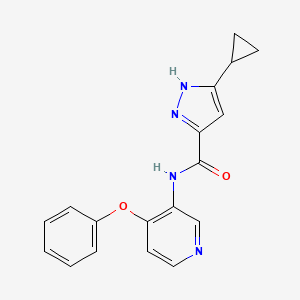![molecular formula C22H30FN3O2S B7573463 5-Fluoro-8-[[4-(1-methylsulfonylazepan-2-yl)piperidin-1-yl]methyl]quinoline](/img/structure/B7573463.png)
5-Fluoro-8-[[4-(1-methylsulfonylazepan-2-yl)piperidin-1-yl]methyl]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-8-[[4-(1-methylsulfonylazepan-2-yl)piperidin-1-yl]methyl]quinoline, also known as "AZD6482," is a small molecule drug that has been synthesized and investigated for its potential use in scientific research.
Mécanisme D'action
The mechanism of action of AZD6482 involves inhibition of the ATR protein, which is involved in DNA damage response. ATR is activated in response to DNA damage, and helps to prevent the replication of damaged DNA. By blocking the activity of ATR, AZD6482 can prevent cancer cells from repairing their DNA, leading to cell death. In addition, AZD6482 has been shown to protect neurons from damage by activating a protein called Nrf2, which helps to reduce oxidative stress and inflammation.
Biochemical and Physiological Effects:
AZD6482 has been shown to have a variety of biochemical and physiological effects, depending on the specific application. In cancer research, AZD6482 has been shown to inhibit the growth of cancer cells and induce cell death. In neurological disorders, AZD6482 has been shown to protect neurons from damage and improve cognitive function. In infectious diseases, AZD6482 has been shown to inhibit viral replication and reduce viral load.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using AZD6482 in lab experiments is its specificity for the ATR protein, which allows for targeted inhibition of DNA damage response in cancer cells. In addition, AZD6482 has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development. However, one limitation of using AZD6482 in lab experiments is its relatively high cost, which may limit its accessibility for some researchers.
Orientations Futures
There are several future directions for the investigation and development of AZD6482. One area of focus is the development of combination therapies that incorporate AZD6482 with other cancer drugs, in order to enhance its efficacy and reduce the risk of drug resistance. Another area of focus is the investigation of AZD6482 in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, there is potential for the development of AZD6482 as a therapeutic agent for infectious diseases, particularly in the treatment of hepatitis C virus.
Méthodes De Synthèse
The synthesis of AZD6482 involves several steps, starting with the reaction of 2-chloro-8-fluoroquinoline with 4-(1-methylsulfonylazepan-2-yl)piperidine in the presence of a base. The resulting intermediate is then reacted with a benzyl chloride derivative, followed by deprotection of the benzyl group to yield the final product.
Applications De Recherche Scientifique
AZD6482 has been investigated for its potential use in a variety of scientific research applications, including cancer research, neurological disorders, and infectious diseases. In cancer research, AZD6482 has been shown to inhibit the growth of cancer cells by blocking the activity of a protein called ATR, which is involved in DNA damage response. In neurological disorders, AZD6482 has been investigated for its potential to protect neurons from damage and improve cognitive function. In infectious diseases, AZD6482 has been shown to inhibit the replication of certain viruses, including hepatitis C virus.
Propriétés
IUPAC Name |
5-fluoro-8-[[4-(1-methylsulfonylazepan-2-yl)piperidin-1-yl]methyl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30FN3O2S/c1-29(27,28)26-13-4-2-3-7-21(26)17-10-14-25(15-11-17)16-18-8-9-20(23)19-6-5-12-24-22(18)19/h5-6,8-9,12,17,21H,2-4,7,10-11,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHGHWAQUDLVEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCCCC1C2CCN(CC2)CC3=C4C(=C(C=C3)F)C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-8-[[4-(1-methylsulfonylazepan-2-yl)piperidin-1-yl]methyl]quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-N-[(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7573380.png)
![5-[4-(Cyclohexylmethyl)piperazine-1-carbonyl]thiophene-3-carboxamide](/img/structure/B7573401.png)
![2-[2-Oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]oxybenzonitrile](/img/structure/B7573411.png)
![1-[4-(Dimethylamino)piperidin-1-yl]-2-[3-(trifluoromethyl)anilino]ethanone](/img/structure/B7573425.png)
![2-cyclopentyl-4-[(1-cyclopropyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)methyl]-1,3-thiazole](/img/structure/B7573430.png)
![1,6-dimethyl-4-(3-pyrazol-1-ylpiperidine-1-carbonyl)-2H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B7573432.png)
![N-[1-(pyridin-2-ylmethyl)pyrazol-3-yl]quinoxalin-2-amine](/img/structure/B7573446.png)

![N-[(1-ethylimidazol-2-yl)methyl]-1-(4-methylpyrazol-1-yl)propan-2-amine](/img/structure/B7573453.png)
![2-[2-[(Dimethylamino)methyl]morpholin-4-yl]-6-fluorobenzonitrile](/img/structure/B7573460.png)
![1-(2,3-Dihydroindol-1-yl)-2-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-ylamino)propan-1-one](/img/structure/B7573471.png)
![N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B7573472.png)
![Cyclopropyl-[2-[1-[(2-methylphenyl)methyl]piperidin-4-yl]azepan-1-yl]methanone](/img/structure/B7573479.png)
![2-Methyl-4-[(5-pyridin-4-ylpyrazol-1-yl)methyl]-1,3-thiazole](/img/structure/B7573484.png)